molecular formula C8H12O2 B6174842 rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo CAS No. 2648868-37-3

rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo

Cat. No. B6174842
CAS RN: 2648868-37-3
M. Wt: 140.2
InChI Key:
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Description

Rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo, is a type of bicyclic lactone that has been used in a variety of scientific research applications. It has been studied for its potential to act as a drug, as a catalyst in organic synthesis, and as a biochemical reagent. This molecule has been found to have a unique structure and properties that make it a promising target for further research.2.1]octan-3-one, exo, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo, has a variety of scientific research applications. It has been used as a drug target, as a catalyst in organic synthesis, and as a biochemical reagent. It has also been studied for its potential to act as an inhibitor of enzymes, as a ligand for proteins, and as a substrate for chemical reactions.

Mechanism of Action

Rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo, has a unique structure and properties that make it a promising target for further research. Its mechanism of action is not yet fully understood, but it is believed to act as an inhibitor of enzymes, as a ligand for proteins, and as a substrate for chemical reactions.
Biochemical and Physiological Effects
Rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo, has been studied for its potential to have biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have the potential to act as a neuroprotective agent and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

Rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo, has several advantages for lab experiments. It is relatively easy to synthesize and has a relatively low cost. It is also fairly stable and can be stored for long periods of time. However, it is important to note that it is not soluble in water, so it cannot be used in aqueous solutions.

Future Directions

The potential future directions for rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo, are numerous. Further research could be conducted to investigate its potential as a drug target, to explore its biochemical and physiological effects, and to develop new synthetic methods for its production. Additionally, its potential as a catalyst for organic synthesis could be explored, and its potential as a ligand for proteins and as a substrate for chemical reactions could be further studied. Finally, its potential as a neuroprotective agent and its ability to modulate enzyme activity could be investigated.

Synthesis Methods

Rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo, can be synthesized from a variety of starting materials. The most common method involves the condensation of a 1,2-diol with a 1,2-diketone in the presence of an acid catalyst. This reaction produces a bicyclic lactone with a six-membered ring. Other methods involve the condensation of a 1,2-diol with a 1,2-diketone in the presence of a base catalyst, or the condensation of a 1,2-diol with a 1,2-diketone in the presence of a Lewis acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the bicyclic ring system, introduction of the hydroxyl group, and stereochemical control to obtain the desired enantiomer.", "Starting Materials": ["Cyclopentadiene", "Methacrolein", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water", "Ethyl acetate", "Sodium sulfate"], "Reaction": ["1. Cyclopentadiene undergoes a Diels-Alder reaction with methacrolein to form the bicyclic ring system.", "2. The resulting adduct is treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group.", "3. The product is then treated with hydrochloric acid to remove the protecting group and expose the hydroxyl group.", "4. The hydroxyl group is then selectively oxidized to a ketone using sodium hydroxide and sodium chloride.", "5. The desired enantiomer is obtained through stereochemical control using a chiral resolving agent.", "6. The product is purified using a combination of water and ethyl acetate, followed by drying over sodium sulfate."] }

CAS RN

2648868-37-3

Product Name

rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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